tert-Butyl(dichloromethyl)dimethylsilane
Overview
Description
tert-Butyl(dichloromethyl)dimethylsilane: is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si and a molecular weight of 199.19 g/mol . It is a colorless liquid that is primarily used in organic synthesis as a reagent for introducing the tert-butyldimethylsilyl (TBDMS) protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(dichloromethyl)dimethylsilane can be synthesized through the reaction of tert-butyl(dimethyl)silanol with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction typically proceeds as follows:
(CH3)3CSi(CH3)2OH+SOCl2→(CH3)3CSi(CH3)2CHCl2+SO2+HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(dichloromethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the dichloromethyl group with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form tert-butyldimethylsilanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed:
tert-Butyldimethylsilanol: Formed through hydrolysis.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl(dichloromethyl)dimethylsilane is widely used as a protecting group reagent in organic synthesis. It helps protect hydroxyl, amino, and carboxyl groups during multi-step synthesis .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect sensitive functional groups in drug molecules during their synthesis .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl(dichloromethyl)dimethylsilane involves the formation of a stable silyl ether bond with hydroxyl groups. This bond formation protects the hydroxyl group from unwanted reactions during subsequent synthetic steps . The molecular targets are typically hydroxyl, amino, and carboxyl groups in organic molecules .
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but contains a chloride group instead of a dichloromethyl group.
tert-Butyldimethylsilanol: The hydrolyzed form of tert-Butyl(dichloromethyl)dimethylsilane.
Uniqueness: this compound is unique due to its dichloromethyl group, which provides distinct reactivity compared to other tert-butyldimethylsilyl compounds .
Properties
IUPAC Name |
tert-butyl-(dichloromethyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQYABNVUNASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402636 | |
Record name | tert-Butyl(dichloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138983-08-1 | |
Record name | tert-Butyl(dichloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl(dichloromethyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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